molecular formula C12H12ClN3O2 B5742177 1-[(3-Chlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole

1-[(3-Chlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole

Cat. No.: B5742177
M. Wt: 265.69 g/mol
InChI Key: XFHSAPNUFNLGBE-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chlorophenylmethyl group, two methyl groups, and a nitro group

Safety and Hazards

Safety data sheets for related compounds such as “4-Chlorobenzyl chloride” indicate that they can be harmful if swallowed, in contact with skin, or if inhaled . They may also cause an allergic skin reaction .

Future Directions

Future research could focus on further understanding the properties and potential applications of this compound. For instance, the use of hypochlorite as an oxidant in synthetic preparation of organic compounds has been suggested . Additionally, the design of new piperidine-based chromen-2-one derivatives for better activity against neurodegenerative disorders has been proposed .

Preparation Methods

The synthesis of 1-[(3-Chlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-chlorobenzyl chloride with 3,5-dimethyl-4-nitropyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(3-Chlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and hydrochloric acid. Major products formed from these reactions include the corresponding amino derivatives and substituted pyrazoles.

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and chlorophenylmethyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of receptor-ligand interactions.

Comparison with Similar Compounds

1-[(3-Chlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole can be compared with other similar compounds such as:

    3,5-Dimethyl-4-nitropyrazole: Lacks the chlorophenylmethyl group, resulting in different chemical properties and reactivity.

    1-[(3-Bromophenyl)methyl]-3,5-dimethyl-4-nitropyrazole: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and biological activity.

    1-[(3-Chlorophenyl)methyl]-3,5-dimethylpyrazole:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-8-12(16(17)18)9(2)15(14-8)7-10-4-3-5-11(13)6-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHSAPNUFNLGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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